4-Estirenipirídica

Descripción general

Descripción

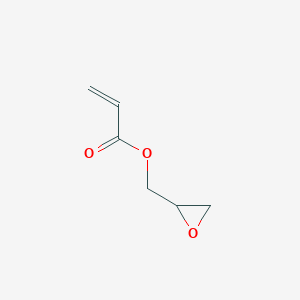

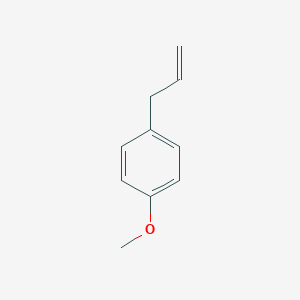

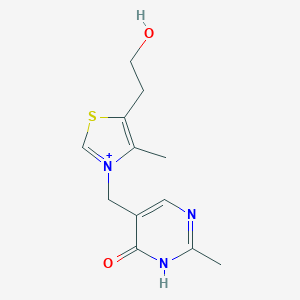

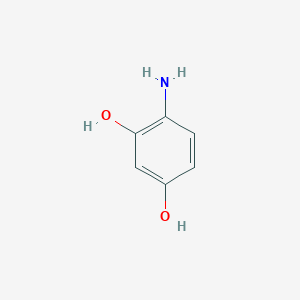

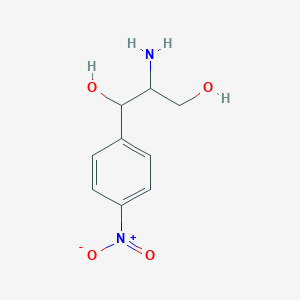

4-Styrylpyridine is an organic compound with the molecular formula C13H11N. It is a derivative of pyridine, where a styryl group (a vinyl group attached to a phenyl ring) is bonded to the fourth position of the pyridine ring.

Aplicaciones Científicas De Investigación

4-Styrylpyridine has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It has been studied for its photoisomerization properties . Photoisomerization refers to the process where a molecule changes its structure when exposed to light, which could potentially influence its interaction with its targets.

Biochemical Pathways

Given its photoisomerization properties , it may be involved in light-dependent biochemical pathways.

Result of Action

Its photoisomerization properties suggest that it may have applications in fields where light-controlled molecular changes are useful . .

Action Environment

The action of 4-Styrylpyridine may be influenced by environmental factors such as light and solvent used, given its photoisomerization properties . For instance, its isomerization has been studied at different irradiation wavelengths and in different solvents . These factors could potentially influence its efficacy and stability.

Análisis Bioquímico

Biochemical Properties

It is known that 4-Styrylpyridine can undergo photoisomerization under different irradiation wavelengths This suggests that 4-Styrylpyridine could potentially interact with various enzymes, proteins, and other biomolecules in a light-dependent manner

Cellular Effects

The cellular effects of 4-Styrylpyridine are largely unexplored. Studies have shown that 4-Styrylpyridine can undergo photodimerization, a process where two molecules join together upon exposure to light This process could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that 4-Styrylpyridine can undergo a [2 + 2] photodimerization process upon exposure to UV light This suggests that 4-Styrylpyridine may interact with biomolecules in a light-dependent manner, potentially leading to changes in gene expression or enzyme activity

Temporal Effects in Laboratory Settings

The temporal effects of 4-Styrylpyridine in laboratory settings have been studied to some extent. It has been observed that 4-Styrylpyridine undergoes dynamic changes upon exposure to UV light, forming new organic salts through a photodimerization process . This suggests that the effects of 4-Styrylpyridine may change over time, potentially influencing its stability, degradation, and long-term effects on cellular function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Styrylpyridine can be synthesized through several methods. One common approach is the condensation reaction between 4-methylpyridine and benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods: In industrial settings, the synthesis of 4-styrylpyridine may involve more efficient and scalable methods. For example, solvent-free methods at elevated temperatures (120–140 °C) have been successfully used to synthesize various styrylpyridines . These methods often involve the use of catalysts to enhance the reaction rate and yield.

Análisis De Reacciones Químicas

Types of Reactions: 4-Styrylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

Substitution: It can participate in substitution reactions, where the styryl group can be modified or replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Electrochemical reduction is often carried out in dimethylformamide with supporting electrolytes.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Dihydro-derivatives and diphenylbutane derivatives.

Substitution: Various substituted pyridines depending on the reagents used.

Comparación Con Compuestos Similares

4-Styrylpyridine can be compared with other styrylpyridine derivatives and related compounds:

2-Styrylpyridine: Similar structure but with the styryl group attached to the second position of the pyridine ring.

4-(2-Pyridyl)vinylbenzene: A derivative where the pyridine ring is attached to the vinyl group instead of the phenyl ring.

4-(2-Phenylethenyl)pyridine: Another name for 4-styrylpyridine, emphasizing its structural similarity to other styrylpyridines.

Uniqueness: 4-Styrylpyridine is unique due to its specific position of the styryl group on the pyridine ring, which influences its chemical reactivity and physical properties. Its ability to form complexes with metals and its nonlinear optical properties make it particularly valuable in research and industrial applications .

Propiedades

IUPAC Name |

4-[(E)-2-phenylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHRGPYNTXRMSL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24810264 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

103-31-1, 5097-93-8 | |

| Record name | 4-Stilbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Stilbazole, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005097938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Styrylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Styrylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-(2-phenylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-styrylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-STYRYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9282V2UV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-styrylpyridine?

A1: 4-Styrylpyridine has a molecular formula of C13H11N and a molecular weight of 181.23 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize 4-styrylpyridine?

A2: Researchers frequently employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to characterize 4-styrylpyridine and its derivatives. [, , ]

Q3: What is a notable photochemical reaction that 4-styrylpyridine undergoes?

A3: 4-Styrylpyridine is known for its ability to undergo [2+2] photocycloaddition reactions, particularly in the solid state. This reaction involves the formation of a cyclobutane ring by the coupling of two C=C bonds in adjacent molecules upon UV irradiation. [, , , ]

Q4: How does the presence of metal ions influence the photoreactivity of 4-styrylpyridine?

A4: Coordination of 4-styrylpyridine to metal centers, such as in zinc(II) and copper(II) complexes, has been observed to influence its photoreactivity. For instance, the alignment of 4-styrylpyridine ligands within a copper(II) complex facilitated a [2+2] photodimerization reaction, while a similar zinc(II) complex remained photoinert due to the spatial arrangement of the ligands. []

Q5: Can the photoisomerization of 4-styrylpyridine be controlled within a metal complex?

A5: Yes, research has demonstrated that the photoisomerization of 4-styrylpyridine from its trans form to its cis form can be controlled within a rhenium(I) complex. This control arises from the influence of the metal center and the interplay between different excited states within the complex. [, ]

Q6: What are some potential applications of 4-styrylpyridine and its derivatives?

A6: The unique properties of 4-styrylpyridine make it promising for various applications, including:

Q7: How does the position of substituents on the aromatic rings of 4-styrylpyridine affect its properties?

A7: The position of substituents on the aromatic rings of 4-styrylpyridine plays a crucial role in determining its properties. For example, the photodimerization products of 4-styrylpyridine derivatives can be controlled by introducing alkyl substituents, influencing the packing arrangement of the molecules. []

Q8: How has computational chemistry contributed to understanding 4-styrylpyridine?

A8: Computational methods, such as Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, absorption spectra, and photoisomerization pathways of 4-styrylpyridine and its metal complexes. These calculations provide valuable insights into the factors governing its reactivity and photochemical behavior. [, , ]

Q9: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for 4-styrylpyridine derivatives?

A9: While specific QSAR models focusing solely on 4-styrylpyridine derivatives are not widely reported in the provided literature, studies have explored structure-activity relationships. Research indicates that the electronic nature and position of substituents on the aromatic rings can significantly impact properties such as photoreactivity and liquid crystal behavior. [, , , ]

Q10: What is known about the stability of 4-styrylpyridine and its derivatives?

A10: The stability of 4-styrylpyridine can vary depending on the specific derivative and environmental conditions. Generally, it is stable under ambient conditions, but exposure to UV light can trigger photochemical reactions. [] The presence of metal ions can also influence stability, as seen in the thermal stability of zinc(II) complexes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.